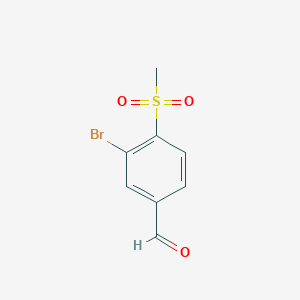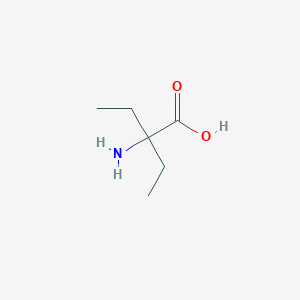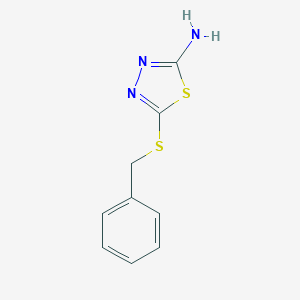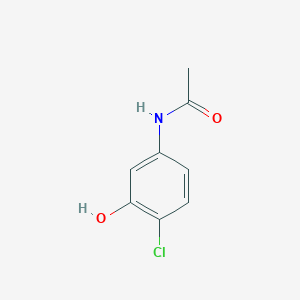
N-(4-氯-3-羟基苯基)乙酰胺
描述
“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 28443-52-9. It has a molecular weight of 185.61 .
Molecular Structure Analysis
The linear formula for “N-(4-Chloro-3-hydroxyphenyl)acetamide” is C8H8ClNO2 .Physical And Chemical Properties Analysis
“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a solid at room temperature. It should be stored in a dry environment .科学研究应用
Advanced Oxidation Processes for Environmental Decontamination
A study highlighted the use of advanced oxidation processes (AOPs) in the degradation of various compounds, including acetaminophen, which leads to the generation of various by-products such as hydroquinone, 1,4-benzoquinone, 4-aminophenol, and acetamide. The research emphasized the environmental implications of these by-products, particularly their mutagenicity and toxicity, which could pose threats to ecosystems if released untreated. This study underscores the importance of AOPs in enhancing the degradation of persistent organic pollutants like acetaminophen and its derivatives, potentially including N-(4-Chloro-3-hydroxyphenyl)acetamide, to mitigate environmental impact (Qutob et al., 2022).
Pharmacogenetics of Drug Metabolism
Research into the metabolism of paracetamol (acetaminophen) revealed significant insights into how genetic differences influence the metabolism of drugs and their by-products. Understanding these genetic variations is crucial for predicting susceptibility to toxicity and therapeutic efficacy, which could extend to compounds like N-(4-Chloro-3-hydroxyphenyl)acetamide, given their structural similarities and metabolic pathways (Zhao & Pickering, 2011).
Understanding Paracetamol's Biochemical Pathways
A review on the properties and uses of paracetamol delved into the compound's biochemical pathways, including its synthesis and the reactions it undergoes, which could have parallels in the study of N-(4-Chloro-3-hydroxyphenyl)acetamide. This research contributes to a deeper understanding of the chemical behavior and applications of such compounds in various domains, including pharmacology and environmental science (Ogemdi, 2019).
Analgesic Mechanisms of Action
The analgesic effects of acetaminophen, one of the most commonly used pain relief drugs, have been a subject of extensive research. Studies exploring its mechanisms of action, including the production of metabolites that act on specific receptors in the brain and spinal cord, provide a foundation for investigating similar effects in related compounds like N-(4-Chloro-3-hydroxyphenyl)acetamide. Such research could lead to the development of new analgesic agents with improved efficacy and safety profiles (Ohashi & Kohno, 2020).
Adsorptive Elimination of Pollutants from Water
The removal of acetaminophen from water through adsorption techniques has been extensively reviewed, highlighting the efficiency of various adsorbents and the mechanisms involved. This area of research is vital for environmental protection and could be applicable to the removal of related compounds, including N-(4-Chloro-3-hydroxyphenyl)acetamide, from aquatic environments, thus preventing their adverse ecological effects (Igwegbe et al., 2021).
安全和危害
The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
属性
IUPAC Name |
N-(4-chloro-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNOLFNLHAULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556261 | |
| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-hydroxyphenyl)acetamide | |
CAS RN |
28443-52-9 | |
| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
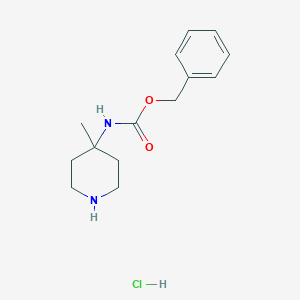
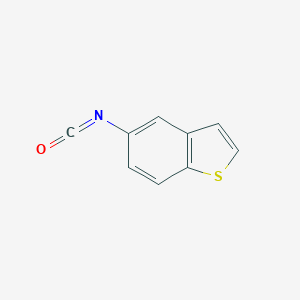
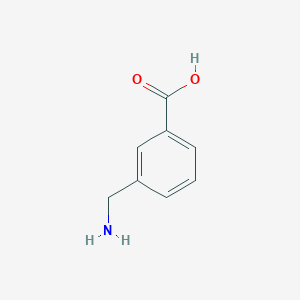
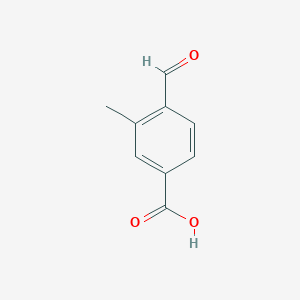
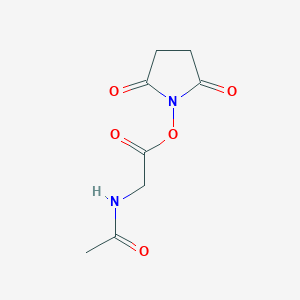
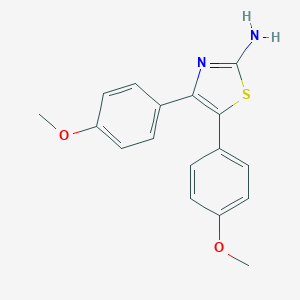
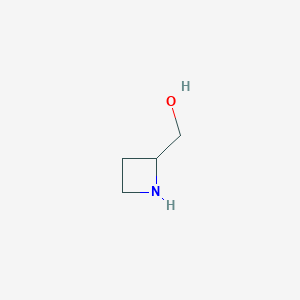
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

